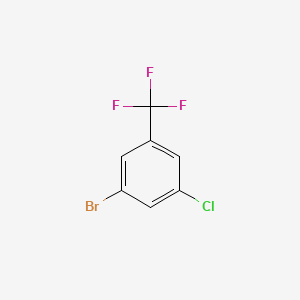

3-Bromo-5-chlorobenzotrifluoride

Description

The exact mass of the compound 1-Bromo-3-chloro-5-(trifluoromethyl)benzene is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-bromo-3-chloro-5-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrClF3/c8-5-1-4(7(10,11)12)2-6(9)3-5/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRPRXRQFNNXPBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1Cl)Br)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrClF3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90604399 | |

| Record name | 1-Bromo-3-chloro-5-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90604399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

928783-85-1 | |

| Record name | 1-Bromo-3-chloro-5-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90604399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Bromo-3-chloro-5-(trifluoromethyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Characteristics of 3-Bromo-5-chlorobenzotrifluoride (CAS 928783-85-1)

Prepared for Researchers, Scientists, and Drug Development Professionals

Preamble: Clarification of Chemical Identity

This guide provides a comprehensive overview of the physical characteristics of the chemical compound associated with CAS Number 928783-85-1 . It is imperative to clarify that this CAS number corresponds to the compound 3-Bromo-5-chlorobenzotrifluoride .[1][2][3][4][5][6] The initial topic query included other chemical names, "GSK2334470" and "4-[[2-(4-chlorophenyl)-4,4-dimethylcyclohex-1-en-1-yl]methyl]piperazine-2-carboxylic acid", which are distinct molecules with different CAS numbers and properties.[7][8][9][10][11][12] This document will focus exclusively on the physical properties of this compound.

Introduction to this compound

This compound is a polyhalogenated aromatic compound. Its structure, featuring a benzene ring substituted with bromine, chlorine, and a trifluoromethyl group, makes it a valuable intermediate in organic synthesis.[3] Specifically, it serves as a building block in the creation of more complex molecules, particularly within pharmaceutical and agrochemical research.[3] Understanding its physical characteristics is paramount for its effective handling, storage, and application in synthetic chemistry.

The strategic placement of its functional groups allows for selective chemical modifications, making it a versatile reagent. This guide will delve into the experimentally determined and computationally predicted physical properties of this compound, providing a foundational understanding for laboratory applications.

Core Physical and Chemical Properties

The physical state and thermodynamic properties of a compound are critical for its practical use. The following sections detail the key physical characteristics of this compound.

General Properties

A summary of the fundamental physical and chemical identifiers for this compound is presented in the table below.

| Property | Value | Source(s) |

| CAS Number | 928783-85-1 | [1][2][3][4][5][6] |

| Molecular Formula | C7H3BrClF3 | [1][2][4][6][13][14][15] |

| Molecular Weight | 259.45 g/mol | [1][2][4][6][13][15] |

| Appearance | Colorless to light yellow liquid | [1][2][13] |

| Purity | Typically available at 95% to 98% | [13][15] |

Thermodynamic Properties

The thermodynamic properties dictate the conditions under which the compound can be stored and handled.

| Property | Value | Source(s) |

| Boiling Point | 182 °C | [2][16] |

| Flash Point | 64 °C | [2][16] |

| Density | 1.717 g/mL | [2] |

| Storage Condition | Sealed in a dry, room temperature environment | [1][2][15] |

Solubility and Volatility

This compound is characterized by low solubility and low volatility.[2] It is stable at room temperature and not readily affected by moisture.[2]

Experimental Determination of Physical Properties: Methodologies

The physical properties outlined above are determined through standardized experimental protocols. This section provides an overview of the methodologies typically employed.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure surrounding the liquid and the liquid changes into a vapor.

Protocol: Distillation Method

-

A small sample of this compound is placed in a distillation flask.

-

The flask is heated, and the temperature of the vapor is monitored with a thermometer.

-

The boiling point is recorded as the temperature at which the vapor temperature remains constant during distillation.

Caption: Workflow for Boiling Point Determination.

Determination of Flash Point

The flash point is the lowest temperature at which a liquid can form an ignitable mixture in air near the surface of the liquid.

Protocol: Closed-Cup Method

-

A sample of the liquid is placed in a sealed cup.

-

The temperature of the sample is gradually increased.

-

An ignition source is periodically introduced into the vapor space above the liquid.

-

The flash point is the lowest temperature at which a brief flash is observed.

Caption: Workflow for Flash Point Determination.

Safety and Handling

When handling this compound, it is crucial to adhere to safety protocols. It may cause irritation to the eyes, skin, and respiratory system.[2] Therefore, the use of personal protective equipment, such as gloves and safety goggles, is recommended.[17] Operations should be conducted in a well-ventilated area or a chemical fume hood.[2][17] The compound is a flammable liquid and should be kept away from heat, sparks, and open flames.[2][17]

Conclusion

This compound (CAS 928783-85-1) is a key chemical intermediate with well-defined physical properties. Its liquid state at room temperature, coupled with its relatively high boiling point and flash point, allows for manageable handling under standard laboratory conditions. A thorough understanding of these characteristics, as detailed in this guide, is essential for its safe and effective use in research and development.

References

- Henan Allgreen Chemical Co., Ltd. This compound Cas No.928783-85-1.

- ChemBK. 928783-85-1.

- Fluorochem. 1-Bromo-3-chloro-5-(trifluoromethyl)benzene.

- Chemsrc. CAS#:928783-85-1 | 1-Bromo-3-chloro-5-(trifluoromethyl)benzene.

- Otto Chemie Pvt. Ltd. This compound, 98%.

- AFL Pharma. CAS 928783-85-1 this compound.

- ChemicalBook. This compound | 928783-85-1.

- PubMed. Characterization of GSK2334470, a novel and highly specific inhibitor of PDK1.

- Capot Chemical. 928783-85-1 | 1-Bromo-3-chloro-5-(trifluoromethyl)benzene.

- APExBIO. GSK2334470 - Potent PDK1 Inhibitor for Signaling Research.

- Portland Press. Characterization of GSK2334470, a novel and highly specific inhibitor of PDK1.

- Selleck Chemicals. GSK2334470 PDPK1 inhibitor.

- PubChem. 4-(4-{[2-(4-Chlorophenyl)-4,4-dimethylcyclohex-1-en-1-yl]methyl}piperazin-1-yl)-n-[(6-{[(cis-4-hydroxy-4-methylcyclohexyl)methyl]amino}-5-nitropyridin-3-yl)sulfonyl]-.

- ChemicalBook. 928783-85-1(this compound) Product Description.

- ResearchGate. (PDF) Characterization of GSK2334470, a novel and highly specific inhibitor of PDK1.

- Matrix Scientific. This compound.

- Advanced ChemBlocks. 1-bromo-3-chloro-5-(trifluoromethyl)benzene.

- PubChem. 1-((2-(4-Chlorophenyl)-4,4-dimethylcyclohex-1-en-1-yl)methyl)piperazine | C19H27ClN2 | CID - PubChem.

- PubChem. 4-Methyl-piperazine-2-carboxylic acid [(S)-2-(4-tert-butylcarbamoyl-4-cyclohexyl-piperidin-1-yl) - PubChem.

- Apollo Scientific. 928783-85-1 Cas No. | this compound.

- LookChem. Piperazines database - synthesis, physical properties.

- Otto Chemie Pvt. Ltd. This compound, 98% 928783-85-1.

- Sigma-Aldrich. 4-Boc-piperazine-2-carboxylic acid 96 128019-59-0. V6z2SjrA==)

Sources

- 1. Customized this compound Cas No.928783-85-1 Manufacturers, Suppliers - Good Price - ALLGREEN [allgreenchems.com]

- 2. chembk.com [chembk.com]

- 3. This compound | 928783-85-1 [chemicalbook.com]

- 4. 928783-85-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. 928783-85-1 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 6. This compound, 98% 928783-85-1 - Manufacturers & Suppliers in India with worldwide shipping. [ottokemi.com]

- 7. Characterization of GSK2334470, a novel and highly specific inhibitor of PDK1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. apexbt.com [apexbt.com]

- 9. portlandpress.com [portlandpress.com]

- 10. selleckchem.com [selleckchem.com]

- 11. researchgate.net [researchgate.net]

- 12. 1-((2-(4-Chlorophenyl)-4,4-dimethylcyclohex-1-en-1-yl)methyl)piperazine | C19H27ClN2 | CID 66713599 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. 928783-85-1 | India [ottokemi.com]

- 14. 928783-85-1 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 15. 1-bromo-3-chloro-5-(trifluoromethyl)benzene 95% | CAS: 928783-85-1 | AChemBlock [achemblock.com]

- 16. 928783-85-1 | 1-Bromo-3-chloro-5-(trifluoromethyl)benzene - Capot Chemical [capotchem.com]

- 17. CAS#:928783-85-1 | 1-Bromo-3-chloro-5-(trifluoromethyl)benzene | Chemsrc [chemsrc.com]

structure of 1-bromo-3-chloro-5-(trifluoromethyl)benzene

An In-Depth Technical Guide to 1-Bromo-3-chloro-5-(trifluoromethyl)benzene: Synthesis, Characterization, and Synthetic Utility

Executive Summary

1-Bromo-3-chloro-5-(trifluoromethyl)benzene is a trifunctional aromatic compound of significant interest to researchers in medicinal chemistry and materials science. Its unique substitution pattern, featuring a strongly electron-withdrawing trifluoromethyl group and two different halogen atoms (bromine and chlorine), offers a platform for programmed, sequential chemical modifications. The differential reactivity of the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds in metal-catalyzed cross-coupling reactions allows for its use as a versatile scaffold in the construction of complex molecular architectures. This guide provides a comprehensive overview of its physicochemical properties, a predictive spectroscopic analysis, a detailed synthetic protocol via the Sandmeyer reaction, and an exploration of its chemoselective reactivity in synthetic applications.

The strategic importance of 1-bromo-3-chloro-5-(trifluoromethyl)benzene lies in its trifunctional nature. The trifluoromethyl (-CF3) group is a crucial substituent in modern drug design, often introduced to enhance metabolic stability, increase lipophilicity, and modify the acidity of nearby functional groups. The presence of both bromine and chlorine on the same aromatic ring provides two distinct handles for synthetic elaboration. In palladium-catalyzed cross-coupling reactions, the C-Br bond is generally more reactive than the C-Cl bond due to its lower bond dissociation energy. This inherent reactivity difference enables chemists to perform site-selective functionalization, first at the bromine position and subsequently at the chlorine position, facilitating the controlled and stepwise assembly of highly substituted aromatic compounds.

Physicochemical and Spectroscopic Profile

This molecule is a valuable intermediate for creating complex organic structures.[1][2] Its key physical and chemical properties are summarized below.

Physical and Chemical Properties

| Property | Value | Source(s) |

| IUPAC Name | 1-bromo-3-chloro-5-(trifluoromethyl)benzene | PubChem[3] |

| Synonyms | 3-Bromo-5-chlorobenzotrifluoride | ChemicalBook[1] |

| CAS Number | 928783-85-1 | Santa Cruz Biotechnology[3] |

| Molecular Formula | C₇H₃BrClF₃ | Santa Cruz Biotechnology[3] |

| Molecular Weight | 259.45 g/mol | Santa Cruz Biotechnology[3] |

| Physical Form | Liquid | Sigma-Aldrich[4] |

Spectroscopic Characterization (Predictive Analysis)

While experimentally obtained spectra are not widely published, a robust spectroscopic profile can be predicted based on established principles and data from analogous structures.

2.2.1 Predicted ¹H NMR Spectroscopy

The ¹H NMR spectrum in CDCl₃ is expected to show three distinct signals in the aromatic region (δ 7.0-8.0 ppm), each integrating to one proton. The strong electron-withdrawing effects of the -CF₃, -Br, and -Cl groups will shift all protons downfield. The protons will appear as finely split multiplets due to small (2-3 Hz) meta-couplings between them.

-

H-2: Expected to be the most downfield signal, appearing as a triplet or finely split multiplet (t, J ≈ 1.5-2.0 Hz), flanked by the -Cl and -CF₃ groups.

-

H-4: Expected to appear as a triplet or finely split multiplet (t, J ≈ 1.5-2.0 Hz), positioned between the -Br and -CF₃ groups.

-

H-6: Expected to appear as a triplet or finely split multiplet (t, J ≈ 1.5-2.0 Hz), positioned between the -Br and -Cl groups.

2.2.2 Predicted ¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum is expected to show six distinct signals.

-

C-CF₃: The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms (JC-F ≈ 270-275 Hz).[5]

-

Aromatic Carbons: Four signals are expected for the protonated carbons, and two for the quaternary carbons bearing the substituents. The carbons attached to the halogens (C-Br and C-Cl) will be significantly downfield, as will the carbon attached to the -CF₃ group.[6] The C-CF₃ quaternary carbon will also exhibit a quartet splitting pattern due to coupling with the fluorine atoms (JC-F ≈ 30-35 Hz).[5]

2.2.3 Predicted ¹⁹F NMR Spectroscopy

The ¹⁹F NMR spectrum is expected to show a single sharp singlet at approximately δ -63 ppm, which is characteristic of a benzotrifluoride moiety.[5]

2.2.4 Mass Spectrometry

The electron ionization mass spectrum (EI-MS) will show a prominent molecular ion (M⁺) peak. A characteristic isotopic pattern will be observed due to the presence of bromine (⁷⁹Br/⁸¹Br ≈ 1:1) and chlorine (³⁵Cl/³⁷Cl ≈ 3:1), resulting in a complex M, M+2, M+4, and M+6 cluster.

Synthesis and Mechanistic Considerations

The most logical and field-proven approach for the synthesis of 1-bromo-3-chloro-5-(trifluoromethyl)benzene is the Sandmeyer reaction, which allows for the conversion of an aromatic amino group into a halide via a diazonium salt intermediate.[7][8]

Retrosynthetic Analysis

The retrosynthetic analysis points to 3-amino-5-chlorobenzotrifluoride as the key precursor, which is commercially available and can be synthesized from 3-chloro-5-nitrobenzotrifluoride.[9]

Caption: Retrosynthetic pathway for the target molecule.

Recommended Synthetic Protocol: Sandmeyer Reaction

This protocol details the conversion of 3-amino-5-chlorobenzotrifluoride to the target compound.

Materials:

-

3-Amino-5-chlorobenzotrifluoride (1.0 eq)

-

Hydrobromic acid (HBr, 48% aqueous, ~4.0 eq)

-

Sodium nitrite (NaNO₂, 1.1 eq)

-

Copper(I) bromide (CuBr, 1.2 eq)

-

Deionized water

-

Ice

-

Diethyl ether or Dichloromethane (for extraction)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Diazotization:

-

To a three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add 3-amino-5-chlorobenzotrifluoride (1.0 eq) and 48% HBr (2.0 eq).

-

Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.

-

Dissolve sodium nitrite (1.1 eq) in a minimal amount of cold deionized water and add it dropwise to the aniline solution, ensuring the temperature remains below 5 °C.

-

Stir the resulting diazonium salt solution for an additional 30 minutes at 0-5 °C. The reaction is self-validating by testing for the presence of nitrous acid with starch-iodide paper.

-

-

Sandmeyer Reaction:

-

In a separate flask, dissolve copper(I) bromide (1.2 eq) in 48% HBr (2.0 eq) and cool to 0-5 °C.

-

Slowly add the cold diazonium salt solution to the stirred CuBr solution. Vigorous evolution of nitrogen gas will be observed.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1 hour to ensure complete decomposition of the diazonium salt.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature and transfer it to a separatory funnel.

-

Extract the product with diethyl ether or dichloromethane (3 x volume of aqueous layer).

-

Combine the organic layers and wash sequentially with deionized water, saturated sodium bicarbonate solution (to neutralize excess acid), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure 1-bromo-3-chloro-5-(trifluoromethyl)benzene.

-

Mechanistic Discussion

The Sandmeyer reaction proceeds via a radical-nucleophilic aromatic substitution (SRNAr) mechanism.[7][10] The key steps involve a single-electron transfer (SET) from the copper(I) catalyst to the diazonium salt.

Caption: Catalytic cycle of the Sandmeyer bromination.

Reactivity and Synthetic Utility

The primary synthetic value of this compound stems from the differential reactivity of its two halogen substituents in cross-coupling reactions.

Chemoselectivity in Cross-Coupling Reactions

The C-Br bond undergoes oxidative addition to a low-valent metal catalyst (e.g., Pd(0)) much more readily than the C-Cl bond.[11][12] This allows for selective functionalization at the C-Br position while leaving the C-Cl bond intact for subsequent transformations. This chemoselectivity is a cornerstone of its utility, enabling the construction of complex molecules in a controlled, stepwise manner.

Protocol: Selective Suzuki-Miyaura Coupling

This protocol describes a typical selective coupling at the bromide position.

Materials:

-

1-Bromo-3-chloro-5-(trifluoromethyl)benzene (1.0 eq)

-

Arylboronic acid (e.g., 4-methoxyphenylboronic acid, 1.2 eq)

-

Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

-

SPhos (4 mol%)

-

Potassium phosphate (K₃PO₄, 2.0 eq)

-

Toluene and water (e.g., 10:1 v/v)

Procedure:

-

To an oven-dried Schlenk flask, add 1-bromo-3-chloro-5-(trifluoromethyl)benzene (1.0 eq), the arylboronic acid (1.2 eq), Pd(OAc)₂ (0.02 eq), SPhos (0.04 eq), and K₃PO₄ (2.0 eq).

-

Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

-

Add degassed toluene and water via syringe.

-

Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel to obtain the mono-arylated product.

Logical Workflow for Sequential Functionalization

The product from the initial Suzuki coupling can be subjected to a second, typically more forcing, cross-coupling reaction to functionalize the C-Cl position.

Sources

- 1. This compound | 928783-85-1 [chemicalbook.com]

- 2. anstarmaterial.com [anstarmaterial.com]

- 3. scbt.com [scbt.com]

- 4. 1-Bromo-3-chloro-5-(trifluoromethyl)benzene | 928783-85-1 [sigmaaldrich.com]

- 5. rsc.org [rsc.org]

- 6. spectrabase.com [spectrabase.com]

- 7. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 8. Sandmeyer Reaction [organic-chemistry.org]

- 9. 3-AMINO-5-CHLOROBENZOTRIFLUORIDE CAS#: 69411-05-8 [amp.chemicalbook.com]

- 10. byjus.com [byjus.com]

- 11. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups [escholarship.org]

A Technical Guide to the Spectroscopic Characterization of 3-Bromo-5-chlorobenzotrifluoride

Prepared by: Gemini, Senior Application Scientist

Introduction

3-Bromo-5-chlorobenzotrifluoride (CAS No. 928783-85-1) is a halogenated aromatic compound of significant interest as a versatile building block in organic synthesis, particularly in the development of novel pharmaceutical and agrochemical agents.[1][2][3] Its molecular structure, featuring a trifluoromethyl group and two distinct halogen atoms (bromine and chlorine) on a benzene ring, provides multiple reactive sites for further chemical modification.

The unambiguous structural confirmation and purity assessment of such intermediates are critical for ensuring the reliability of synthetic outcomes and the safety of final products. This technical guide provides an in-depth analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—as applied to the definitive characterization of this compound. The focus is not merely on the data itself, but on the causal relationship between molecular structure and spectral output, providing researchers with a robust framework for analysis.

Molecular Structure and Spectroscopic Implications

The structure of this compound dictates the expected spectroscopic features. The substitution pattern (1,3,5-trisubstituted) leaves three aromatic protons, each in a unique chemical environment. The strong electron-withdrawing nature of the trifluoromethyl (CF₃) group, alongside the inductive and resonance effects of the bromine and chlorine atoms, significantly influences the electronic environment of the aromatic ring, which is a key factor in interpreting the resulting spectra.

Caption: Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

Predicted ¹H NMR Data

The ¹H NMR spectrum is expected to show three distinct signals in the aromatic region (typically δ 7.0-8.5 ppm). Each signal will correspond to one of the three protons on the benzene ring.

-

Chemical Shifts (δ): The precise chemical shifts are influenced by the surrounding substituents. The proton situated between the two halogen atoms (H-4) is expected to be the least deshielded, while the protons adjacent to the CF₃ group (H-2 and H-6) will be shifted downfield due to its strong electron-withdrawing nature.

-

Splitting Patterns: Due to their meta-relationship, the protons will exhibit small long-range couplings (⁴JHH), appearing as finely split multiplets, likely triplets or doublets of doublets, rather than simple singlets.

Predicted ¹³C NMR Data

The proton-decoupled ¹³C NMR spectrum will provide a count of the unique carbon atoms and information about their electronic environment.

-

Aromatic Carbons: Six distinct signals are expected for the aromatic carbons. The carbons bonded to the highly electronegative F, Cl, and Br atoms (C-1, C-3, C-5) will have their chemical shifts significantly affected. The carbon of the CF₃ group will be split into a quartet due to coupling with the three fluorine atoms (¹JCF).

-

Quaternary Carbons: The signals for the carbons bearing substituents (C-1, C-3, C-5) will typically be of lower intensity than those bearing protons.

Predicted ¹⁹F NMR Data

¹⁹F NMR is a crucial technique for confirming the presence and environment of the trifluoromethyl group.

-

Chemical Shift (δ): A single, intense signal is expected. For a benzotrifluoride, this signal typically appears around δ -63 ppm relative to CFCl₃.[4]

-

Splitting Pattern: Since there are no other fluorine atoms in the molecule, the signal will appear as a singlet in a standard ¹⁹F NMR spectrum.

Experimental Protocol: NMR Data Acquisition

Objective: To acquire high-resolution ¹H, ¹³C, and ¹⁹F NMR spectra for structural confirmation.

Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a versatile solvent for many organic compounds and its residual proton signal at ~7.26 ppm provides a convenient chemical shift reference.[5]

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup (300-500 MHz Spectrometer):

-

Insert the sample into the spectrometer.

-

Lock the field frequency onto the deuterium signal of the CDCl₃ solvent. This step is crucial for maintaining field stability during the experiment.[6]

-

Shim the magnetic field to optimize its homogeneity, using the deuterium lock signal to monitor and maximize resolution.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-pulse ¹H spectrum.

-

Set a spectral width of approximately 15 ppm, centered around 6 ppm.

-

Use a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.

-

Co-add 8-16 scans to achieve an adequate signal-to-noise ratio.

-

-

¹³C{¹H} NMR Acquisition:

-

Switch the probe to the ¹³C channel.

-

Use a standard proton-decoupled pulse program (e.g., zgpg30).

-

Set a spectral width of ~250 ppm, centered around 100 ppm.

-

A sufficient number of scans (e.g., 1024 or more) will be required due to the low natural abundance of ¹³C.

-

-

¹⁹F NMR Acquisition:

-

Tune the probe to the ¹⁹F frequency.

-

Acquire a standard one-pulse spectrum. A spectral width of ~100 ppm centered around -60 ppm is appropriate.

-

¹⁹F NMR is highly sensitive, so only a few scans (e.g., 4-8) are typically needed.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decays (FIDs).

-

Phase correct the spectra.

-

Reference the ¹H and ¹³C spectra to the residual solvent signal of CDCl₃ (δH = 7.26 ppm, δC = 77.23 ppm).[7] Reference the ¹⁹F spectrum to an external standard like CFCl₃.

-

Integrate the ¹H signals and analyze the chemical shifts and coupling patterns for all spectra.

-

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of a molecule, providing a functional group "fingerprint." For this compound, the spectrum will be characterized by absorptions from the aromatic ring and the carbon-halogen/carbon-fluorine bonds.

Predicted IR Absorption Bands

-

C-F Stretching: The C-F bonds of the CF₃ group will produce very strong and characteristic absorption bands, typically in the 1350-1100 cm⁻¹ region.

-

Aromatic C=C Stretching: The stretching vibrations of the benzene ring typically appear in the 1600-1450 cm⁻¹ region.

-

Aromatic C-H Stretching: These signals are expected just above 3000 cm⁻¹.

-

C-Cl and C-Br Stretching: The carbon-chlorine and carbon-bromine stretching vibrations are found in the fingerprint region, typically below 800 cm⁻¹. Their exact position can be difficult to assign definitively but their presence is expected.

-

Aromatic C-H Bending (Out-of-Plane): The pattern of out-of-plane bending in the 900-650 cm⁻¹ region can be indicative of the substitution pattern on the benzene ring.

Experimental Protocol: Attenuated Total Reflectance (ATR) IR

Objective: To obtain a rapid, high-quality infrared spectrum of the compound. ATR is the preferred method for solids and liquids as it requires minimal to no sample preparation.[8][9][10]

Methodology:

-

Instrument Preparation:

-

Ensure the Attenuated Total Reflectance (ATR) crystal (commonly diamond) is clean.[8] Wipe the crystal surface with a soft tissue dampened with a suitable solvent like isopropanol and allow it to dry completely.

-

-

Background Collection:

-

With the clean, empty crystal, collect a background spectrum (e.g., 16-32 scans). This is a critical step to subtract the spectral contributions of the atmosphere (CO₂, H₂O) and the instrument itself.[8]

-

-

Sample Application:

-

Place a small drop of the liquid this compound directly onto the center of the ATR crystal. Only a minimal amount is needed to cover the crystal surface.

-

-

Sample Spectrum Collection:

-

Acquire the sample spectrum using the same number of scans as the background. The instrument's software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

-

-

Cleaning:

-

After the measurement, thoroughly clean the ATR crystal by wiping the sample off with a tissue dampened with isopropanol.

-

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and, through fragmentation patterns, offers additional structural clues. For halogenated compounds, MS is exceptionally powerful due to the characteristic isotopic patterns of bromine and chlorine.

Predicted Mass Spectrum (Electron Impact)

Electron Impact (EI) is a "hard" ionization technique that causes significant fragmentation, providing a structural fingerprint.[11][12][13]

-

Molecular Ion (M⁺•): The molecular weight of this compound is approximately 259.45 g/mol .[14][15][16] However, the key feature is the isotopic cluster for the molecular ion.

-

Bromine Isotopes: ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%)

-

Chlorine Isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%)

-

This combination will produce a characteristic cluster of peaks for the molecular ion (M⁺•) and its isotopologues (M+2, M+4, M+6). The most intense peak in this cluster will correspond to the ion containing ⁷⁹Br and ³⁵Cl. The presence and relative intensities of the M+2 and M+4 peaks are definitive proof of the presence of one bromine and one chlorine atom.

-

-

Fragmentation Pattern: EI ionization at 70 eV imparts significant energy, leading to fragmentation.[12] Expected fragmentation pathways include:

-

Loss of a halogen atom (Br• or Cl•).

-

Loss of a CF₃ radical.

-

Cleavage of the aromatic ring.

-

Experimental Protocol: Electron Impact Mass Spectrometry (EI-MS)

Objective: To confirm the molecular weight and elemental composition (Br, Cl) of the compound through its molecular ion cluster and fragmentation pattern.

Methodology:

-

Sample Introduction:

-

For a pure, volatile liquid, direct injection via a heated probe or coupling with a Gas Chromatograph (GC-MS) is ideal.

-

Prepare a dilute solution of the sample (e.g., ~100 µg/mL) in a volatile solvent like methanol or dichloromethane.

-

-

Instrument Parameters (Typical Quadrupole or ToF Analyzer):

-

Ionization Mode: Electron Impact (EI).

-

Electron Energy: Set to the standard 70 eV. This energy level is high enough to ensure reproducible fragmentation patterns that are comparable to library spectra.[11][12][13]

-

Source Temperature: Typically 200-250 °C to ensure sample volatilization.

-

Mass Range: Scan from m/z 40 to 400 to ensure capture of the molecular ion and relevant fragments.

-

-

Data Acquisition:

-

Inject a small volume of the sample solution.

-

Acquire the mass spectrum. The analyzer separates the ions based on their mass-to-charge ratio (m/z).[17]

-

-

Data Analysis:

-

Identify the molecular ion cluster. Compare the observed isotopic pattern with the theoretical pattern for a C₇H₃BrClF₃ species.

-

Analyze the major fragment ions to propose fragmentation pathways, which can further corroborate the proposed structure.[18]

-

Integrated Spectroscopic Analysis Workflow

No single technique is sufficient for absolute confirmation. The true power of spectroscopic characterization lies in the integration of data from multiple orthogonal techniques. The workflow below illustrates this self-validating system.

Caption: Integrated workflow for spectroscopic validation.

Summary of Key Spectroscopic Identifiers

| Technique | Parameter | Predicted Observation | Rationale for Confirmation |

| ¹H NMR | Chemical Shifts & Multiplicity | 3 distinct multiplets in the aromatic region (δ ~7.5-8.0 ppm). | Confirms the presence and connectivity of the three aromatic protons. |

| ¹³C NMR | Number of Signals | 7 signals: 6 aromatic (3 CH, 3 C-X) + 1 CF₃ (quartet). | Confirms the carbon skeleton and the presence of the CF₃ group via C-F coupling. |

| ¹⁹F NMR | Chemical Shift | 1 intense singlet at δ ~ -63 ppm. | Unambiguously confirms the trifluoromethyl group. |

| IR Spec. | Key Absorptions | Strong bands at ~1350-1100 cm⁻¹; aromatic bands at ~1600-1450 cm⁻¹. | Confirms the presence of C-F bonds and the aromatic ring. |

| Mass Spec. | Molecular Ion (M⁺•) | Isotopic cluster at m/z ~259, 261, 263. | Definitive proof of molecular formula and the presence of one Br and one Cl atom. |

Conclusion

The structural elucidation of this compound is reliably achieved through a synergistic application of NMR, IR, and MS. The ¹⁹F NMR and the unique isotopic pattern in the mass spectrum serve as the most definitive identifiers for the trifluoromethyl group and the specific halogen composition, respectively. The ¹H and ¹³C NMR spectra provide the complete carbon-hydrogen framework, while IR spectroscopy confirms the presence of key functional groups. Adherence to the detailed protocols outlined in this guide ensures the generation of high-fidelity, reproducible data, forming a self-validating system for the confident characterization of this important chemical intermediate.

References

- Chemistry at Emory. (n.d.). Mass Spectrometry Ionization Methods.

- University of York. (n.d.). Chemistry Teaching Labs - Attenuated Total Reflectance (ATR).

- LCGC International. (n.g.). Introduction to Electron Impact Ionization for GC–MS.

- Agilent Technologies. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques.

- Specac Ltd. (n.d.). Everything You Need to Know About ATR-FTIR Spectroscopy.

- Bruker. (2019, November 26). ATR FTIR Basics | Attenuated Total Reflectance | Principles of Infrared Spectroscopy.

- Chemical Instrumentation Facility, Iowa State University. (n.d.). Mass Spectrometry Tutorial (Dr. Kamel Harrata).

- ChemicalBook. (n.d.). 3-Bromobenzotrifluoride(401-78-5) 1H NMR spectrum.

- Bruker. (n.d.). Attenuated Total Reflectance (ATR).

- Creative Proteomics. (n.d.). Electron Ionization.

- AZoM. (2024, August 22). Electron Impact or Chemical Ionization for Mass Spectrometry.

- Matrix Scientific. (n.d.). This compound.

- Sigma-Aldrich. (n.d.). NMR Solvents.

- University of Wisconsin-Madison. (n.d.). 19F NMR Reference Standards.

- ChemicalBook. (2025, November 4). This compound.

- Santa Cruz Biotechnology, Inc. (n.d.). This compound.

- Fluorochem. (n.d.). NMR Solvents.

- Otto Chemie Pvt. Ltd. (n.d.). This compound, 98%.

- Autech Industry Co.,Ltd. (n.d.). This compound CAS No.:928783-85-1.

- University of Manitoba. (n.d.). Notes on NMR Solvents.

- Hu, D., et al. (2013). Mass spectrometric characterization of halogenated flame retardants. Journal of the American Society for Mass Spectrometry, 24(9), 1434-1443.

- Truman State University. (n.d.). NMR Solvent Properties.

- MySkinRecipes. (n.d.). This compound.

Sources

- 1. This compound | 928783-85-1 [chemicalbook.com]

- 2. anstarmaterial.com [anstarmaterial.com]

- 3. This compound [myskinrecipes.com]

- 4. colorado.edu [colorado.edu]

- 5. Notes on NMR Solvents - Title [webspectra.chem.ucla.edu]

- 6. fluorochem.co.uk [fluorochem.co.uk]

- 7. chemlab.truman.edu [chemlab.truman.edu]

- 8. Chemistry Teaching Labs - Attenuated Total Reflectance (ATR) [chemtl.york.ac.uk]

- 9. ATR-FTIR Spectroscopy, FTIR Sampling Techniques | Agilent [agilent.com]

- 10. Everything You Need to Know About ATR-FTIR Spectroscopy [specac.com]

- 11. Mass Spectrometry Ionization Methods [chemistry.emory.edu]

- 12. chromatographyonline.com [chromatographyonline.com]

- 13. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 14. 928783-85-1 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 15. scbt.com [scbt.com]

- 16. This compound, 98% 928783-85-1 - Manufacturers & Suppliers in India with worldwide shipping. [ottokemi.com]

- 17. Mass Spectrometry Tutorial (Dr. Kamel Harrata) | Chemical Instrumentation Facility [cif.iastate.edu]

- 18. Mass spectrometric characterization of halogenated flame retardants - PubMed [pubmed.ncbi.nlm.nih.gov]

reactivity and reaction mechanisms of 3-Bromo-5-chlorobenzotrifluoride

An In-depth Technical Guide to the Reactivity and Reaction Mechanisms of 3-Bromo-5-chlorobenzotrifluoride

Introduction: A Versatile Building Block in Modern Synthesis

This compound is a polyhalogenated benzene derivative that has emerged as a critical structural motif and versatile intermediate in the fields of medicinal chemistry and materials science.[1][2][3] Its chemical structure, featuring a trifluoromethyl group (CF₃), a bromine atom, and a chlorine atom on a benzene ring, provides a unique combination of electronic properties and distinct reactive sites. This guide offers an in-depth exploration of its reactivity, focusing on the underlying mechanisms that govern its transformations and providing field-proven protocols for its application.

The trifluoromethyl group, a powerful electron-withdrawing substituent, profoundly influences the molecule's reactivity. It deactivates the aromatic ring toward electrophilic attack while simultaneously activating it for nucleophilic aromatic substitution (SNAr).[4][5] Crucially, the differential reactivity of the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds provides a strategic advantage, enabling chemists to perform selective, stepwise functionalization. The C-Br bond is significantly more reactive in a host of metal-mediated transformations, including metal-halogen exchange and palladium-catalyzed cross-coupling reactions, allowing for precise chemical modifications at the 3-position while leaving the 5-position's chlorine atom intact for subsequent reactions.[6][7] This inherent selectivity is the cornerstone of its utility in constructing complex molecular architectures, particularly in the synthesis of pharmaceutical intermediates and anti-infective agents.[1][8]

Core Reactivity Profile: A Tale of Two Halogens

The synthetic utility of this compound is dominated by reactions that selectively target the more labile C-Br bond. This selectivity is the key to its role as a linchpin building block.

Metal-Halogen Exchange: Generating Potent Nucleophiles

One of the most fundamental transformations of this compound is the selective metal-halogen exchange at the C-Br bond. This reaction is typically performed at cryogenic temperatures to generate a highly reactive aryllithium or arylmagnesium species, which can then be intercepted by a wide range of electrophiles.

Causality Behind Experimental Choices: The exchange rate for halogens follows the trend I > Br > Cl.[7] This kinetic preference allows for the selective exchange of bromine over chlorine. The reaction is conducted at low temperatures (typically -78 °C to -100 °C) using strong organolithium bases like n-butyllithium (n-BuLi) to prevent side reactions, such as attack on the solvent or other functional groups.[9] The resulting aryllithium intermediate is a powerful nucleophile and a strong base, necessitating anhydrous conditions and an inert atmosphere (e.g., Argon or Nitrogen) to prevent quenching by atmospheric moisture or carbon dioxide.

Experimental Protocol: Selective Lithiation and Quenching

-

Setup: To an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add this compound (1.0 eq.).

-

Dissolution: Add anhydrous tetrahydrofuran (THF) via syringe to dissolve the substrate (concentration typically 0.2-0.5 M).

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Lithiation: Slowly add n-butyllithium (1.05 eq., typically 1.6 M in hexanes) dropwise via syringe, maintaining the internal temperature below -70 °C.

-

Stirring: Stir the resulting mixture at -78 °C for 30-60 minutes. Successful formation of the aryllithium species is typically indicated by a slight color change.

-

Electrophilic Quench: Add the desired electrophile (e.g., benzaldehyde, 1.2 eq.) dropwise, again maintaining a low temperature.

-

Warming and Quench: After stirring for 1-2 hours at -78 °C, slowly warm the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Workup: Extract the aqueous layer with ethyl acetate or diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product for purification.

Caption: Workflow for selective metal-halogen exchange and functionalization.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysis has revolutionized C-C and C-N bond formation, and this compound is an excellent substrate for these transformations, again leveraging the higher reactivity of the C-Br bond.

The Suzuki-Miyaura reaction is a robust method for creating biaryl structures by coupling an organohalide with a boronic acid or its ester derivative.[6][10]

Mechanistic Insight: The reaction proceeds via a well-established catalytic cycle.[6]

-

Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of this compound to form a Pd(II) complex. This is the rate-determining step and occurs much faster for bromides than chlorides.

-

Transmetalation: A base activates the boronic acid to form a more nucleophilic boronate species, which then transfers its organic group to the palladium center, displacing the halide.

-

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.

Experimental Protocol: Suzuki-Miyaura Coupling

-

Setup: In a Schlenk flask under an argon atmosphere, combine this compound (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), and a base such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) (2.0-3.0 eq.).

-

Catalyst Addition: Add the palladium catalyst, for instance, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1-5 mol%), or a combination of a palladium precursor like Pd(OAc)₂ and a suitable phosphine ligand.

-

Solvent Addition: Add a degassed solvent system, commonly a mixture like 1,4-dioxane and water (e.g., 4:1 ratio).

-

Reaction: Heat the mixture with vigorous stirring (typically 80-100 °C) for 2-24 hours, monitoring progress by TLC or LC-MS.

-

Workup: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent. Wash the combined organic extracts, dry over an anhydrous salt, and concentrate. Purify the residue by flash column chromatography.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

This reaction is a cornerstone of modern medicinal chemistry for synthesizing aryl amines from aryl halides.[11][12]

Mechanistic Insight: Similar to the Suzuki coupling, this reaction follows a palladium-catalyzed cycle.[13]

-

Oxidative Addition: Pd(0) inserts into the C-Br bond.

-

Amine Coordination & Deprotonation: The amine coordinates to the palladium center. A strong, non-nucleophilic base (e.g., sodium tert-butoxide, NaOt-Bu) is crucial for deprotonating the coordinated amine to form a palladium-amido complex.

-

Reductive Elimination: The aryl group and the amino group are eliminated from the palladium, forming the desired C-N bond and regenerating the Pd(0) catalyst. The choice of phosphine ligand is critical to facilitate this final step.[14]

Experimental Protocol: Buchwald-Hartwig Amination

-

Setup: In a glovebox or under an inert atmosphere, charge an oven-dried Schlenk tube with a palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable ligand (e.g., XPhos or BINAP, 2-5 mol%), and the base (e.g., NaOt-Bu, 1.4 eq.).

-

Reagent Addition: Add this compound (1.0 eq.) and the primary or secondary amine (1.1-1.2 eq.).

-

Solvent Addition: Add an anhydrous, degassed aprotic solvent such as toluene or dioxane.

-

Reaction: Seal the tube and heat the mixture (typically 80-110 °C) until the starting material is consumed.

-

Workup: Cool the reaction, quench carefully with water, and extract with an organic solvent. The subsequent purification is typically achieved via silica gel chromatography.

Caption: Key steps in the Buchwald-Hartwig amination catalytic cycle.

Data and Reaction Summary

| Reaction Type | Key Reagents | Bond Formed | Selectivity | Typical Conditions |

| Metal-Halogen Exchange | n-BuLi or i-PrMgCl | C-Li or C-Mg | C-Br over C-Cl | Anhydrous THF, -78 °C |

| Suzuki-Miyaura Coupling | Ar-B(OH)₂, Pd catalyst, Base | C-C | C-Br over C-Cl | Dioxane/H₂O, 80-100 °C |

| Buchwald-Hartwig Amination | R₂NH, Pd catalyst, Strong Base | C-N | C-Br over C-Cl | Anhydrous Toluene, 80-110 °C |

| Grignard Formation | Mg metal | C-Mg | C-Br over C-Cl | Anhydrous Ether or THF, RT to reflux |

Conclusion and Future Outlook

This compound stands out as a privileged building block in synthetic chemistry due to the predictable and selective reactivity of its carbon-halogen bonds. The pronounced reactivity difference between the C-Br and C-Cl bonds in metal-mediated reactions allows for a modular and strategic approach to the synthesis of highly functionalized aromatic compounds. The protocols and mechanistic insights provided in this guide underscore its importance for professionals in drug development and materials science, enabling the efficient construction of complex molecules. As synthetic methodologies continue to advance, the strategic application of such versatile intermediates will remain paramount in the quest for novel chemical entities with tailored properties.

References

- PardeeChem. (n.d.). This compound CAS No.:928783-85-1.

- MySkinRecipes. (n.d.). This compound.

- Wikipedia. (2023). Buchwald–Hartwig amination.

- Wikipedia. (2023). Suzuki reaction.

- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.

- Wikipedia. (2023). Metal–halogen exchange.

- Walborsky, H. M. (1990). Mechanism of Grignard Reagent Formation. The Surface Nature of the Reaction. Accounts of Chemical Research, 23(9), 286–293.

- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.

- ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination.

- Myers, A. G. (n.d.). The Suzuki Reaction. Harvard University.

- Organic Chemistry Portal. (n.d.). Suzuki Coupling.

- YouTube. (2024). Aromatic Substitution Reactions Practice | LTQ 4.1, Spring 2024.

- Common Organic Chemistry. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling.

- YouTube. (2019). Nucleophilic Aromatic Substitution.

- OpenStax. (2023). 16.6 Nucleophilic Aromatic Substitution. In Organic Chemistry.

- Chemistry LibreTexts. (2025). 3.7: Nucleophilic Aromatic Substitution.

- Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment).

- Journal of Student Scholarship - TCNJ. (n.d.). Halogen-Metal Exchange Reactions of Bromoaryl-Substituted β-Lactams.

Sources

- 1. This compound | 928783-85-1 [chemicalbook.com]

- 2. This compound | 928783-85-1 [amp.chemicalbook.com]

- 3. This compound [myskinrecipes.com]

- 4. youtube.com [youtube.com]

- 5. 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry | OpenStax [openstax.org]

- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 7. Metal–halogen exchange - Wikipedia [en.wikipedia.org]

- 8. anstarmaterial.com [anstarmaterial.com]

- 9. joss.tcnj.edu [joss.tcnj.edu]

- 10. Suzuki Coupling [organic-chemistry.org]

- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

established synthesis pathways for 3-Bromo-5-chlorobenzotrifluoride

An In-depth Technical Guide to the Established Synthesis Pathways for 3-Bromo-5-chlorobenzotrifluoride

Abstract

This technical guide provides a comprehensive overview of the established synthetic pathways for this compound (CAS No. 928783-85-1), a key polyhalogenated intermediate in the pharmaceutical and agrochemical industries.[1][2] We will delve into two primary, field-proven methodologies: a multi-step synthesis culminating in a Sandmeyer reaction and a more direct electrophilic aromatic bromination. This document is intended for researchers, chemists, and drug development professionals, offering not just protocols, but also the underlying chemical rationale to empower informed decisions in process development and scale-up.

Introduction: The Significance of this compound

This compound, also known as 1-bromo-3-chloro-5-(trifluoromethyl)benzene, is a substituted aromatic compound featuring a trifluoromethyl group, a chlorine atom, and a bromine atom.[1][3] The unique electronic properties conferred by these three distinct halogen-containing substituents make it a versatile building block for introducing complex functionalities into larger molecules. The trifluoromethyl group, in particular, is a bioisostere for various functional groups and is known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. Consequently, reliable and scalable access to this intermediate is of paramount importance.

This guide will focus on the two most logical and established synthetic routes, providing a comparative analysis to aid in selecting the optimal pathway based on laboratory scale, purity requirements, and available starting materials.

Pathway I: Regiocontrolled Synthesis via the Sandmeyer Reaction

This multi-step approach offers exceptional control over the final substitution pattern, making it the preferred method when high purity and unambiguous regiochemistry are critical. The strategy relies on the classic transformation of a specifically positioned amino group into a bromine atom via a diazonium salt intermediate.[4][5] The overall workflow begins with a common starting material, 3-chlorobenzotrifluoride.

Caption: Workflow for the Sandmeyer synthesis of this compound.

Causality and Experimental Rationale

-

Step 1: Electrophilic Nitration. The synthesis begins with the nitration of 3-chlorobenzotrifluoride. Both the trifluoromethyl (-CF3) and chloro (-Cl) groups are electron-withdrawing and deactivating towards electrophilic aromatic substitution. The -CF3 group is a strong meta-director, while the -Cl group is an ortho-, para-director.[6] When positioned meta to each other, their directing effects converge on the C-5 position, leading to the highly regioselective formation of 3-chloro-5-nitrobenzotrifluoride.

-

Step 2: Reduction of the Nitro Group. The nitro group is a versatile precursor to an amine. Its reduction is a standard and high-yielding transformation. While various reducing agents can be employed (e.g., catalytic hydrogenation), the use of stannous chloride (SnCl2) in a protic solvent like ethyl acetate is a robust and common laboratory method.[7]

-

Step 3: Diazotization and Sandmeyer Bromination. This is the key step. The primary aromatic amine is converted to an arenediazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong acid, in this case, HBr).[5] The resulting diazonium group (-N₂⁺) is an excellent leaving group (N₂ gas). In the presence of a copper(I) bromide (CuBr) catalyst, it is smoothly displaced by a bromide ion to yield the final product.[4][8] The Sandmeyer reaction is renowned for its reliability in installing halides and other groups onto an aromatic ring in positions that might be inaccessible by direct substitution.[9]

Experimental Protocol: Pathway I

Step A: Synthesis of 3-Amino-5-chlorobenzotrifluoride (Precursor)

This protocol is adapted from established procedures for the reduction of similar nitroaromatic compounds.[7]

-

Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 3-chloro-5-nitrobenzotrifluoride (1.0 eq) and ethyl acetate.

-

Reagent Addition: Add stannous chloride dihydrate (SnCl₂·2H₂O, approx. 4.0 eq) to the stirred mixture.

-

Reaction: Heat the reaction mixture to reflux and maintain for 3-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.

-

Work-up: Cool the mixture to room temperature. Dilute with additional ethyl acetate and carefully neutralize by washing with a 2.5 N sodium hydroxide (NaOH) solution.

-

Extraction: Separate the organic layer. Extract the aqueous layer again with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield crude 3-amino-5-chlorobenzotrifluoride, which can be used in the next step or purified further by chromatography if necessary.

Step B: Synthesis of this compound via Sandmeyer Reaction

This protocol is a generalized procedure based on the principles of the Sandmeyer reaction.[4][5]

-

Diazotization:

-

In a flask maintained at 0-5 °C (ice-water bath), dissolve 3-amino-5-chlorobenzotrifluoride (1.0 eq) in a mixture of 48% hydrobromic acid (HBr) and water.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂, approx. 1.1 eq) dropwise, keeping the internal temperature below 5 °C.

-

Stir the resulting solution for 30 minutes at this temperature to ensure complete formation of the diazonium salt.

-

-

Sandmeyer Reaction:

-

In a separate flask, prepare a solution of copper(I) bromide (CuBr, approx. 1.2 eq) in 48% HBr.

-

Slowly add the cold diazonium salt solution to the CuBr solution. Vigorous evolution of nitrogen gas will be observed.

-

After the addition is complete, allow the mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) for 1 hour to drive the reaction to completion.

-

-

Work-up and Purification:

-

Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Wash the combined organic layers with water, then with aqueous NaOH to remove acidic impurities, and finally with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

-

The crude product can be purified by vacuum distillation or column chromatography to yield pure this compound.

-

Data Summary: Pathway I

| Step | Key Reagents | Typical Conditions | Expected Yield |

| Nitration | 3-Chlorobenzotrifluoride, HNO₃, H₂SO₄ | 0 °C to RT | >90% |

| Reduction | 3-Chloro-5-nitrobenzotrifluoride, SnCl₂·2H₂O | Reflux in EtOAc | ~95-100%[7] |

| Sandmeyer | 3-Amino-5-chlorobenzotrifluoride, NaNO₂, CuBr | 0-5 °C, then heat | 70-85% |

Pathway II: Direct Electrophilic Aromatic Bromination

This pathway is an attractive alternative due to its directness, involving a single chemical transformation from the same starting material, 3-chlorobenzotrifluoride. The success of this method hinges on controlling the regioselectivity of the electrophilic aromatic substitution.

Caption: Direct synthesis of this compound via electrophilic bromination.

Causality and Experimental Rationale

As previously discussed, the directing effects of the -CF₃ group (meta) and the -Cl group (ortho, para) on the 3-chlorobenzotrifluoride ring preferentially activate the C-5 position for electrophilic attack over other positions. Direct bromination leverages this inherent electronic bias.

The reaction requires a source of electrophilic bromine (Br⁺). This is typically generated by reacting molecular bromine (Br₂) with a Lewis acid catalyst like iron (Fe) or iron(III) bromide (FeBr₃).[10] The catalyst polarizes the Br-Br bond, creating a potent electrophile that is attacked by the electron-rich (in relative terms) aromatic ring.[10] Alternatively, N-Bromosuccinimide (NBS) in the presence of a strong acid like sulfuric acid can also serve as an effective source of the bromonium ion.[11] The challenge in this approach is to prevent over-bromination and to minimize the formation of other isomers, though the directing effects in this specific substrate are strongly in favor of the desired product.

Experimental Protocol: Pathway II

This protocol is a generalized procedure based on established methods for the bromination of deactivated aromatic rings.[12][13]

-

Setup: In a flask protected from moisture and equipped with a dropping funnel and magnetic stirrer, place 3-chlorobenzotrifluoride (1.0 eq) and a catalytic amount of iron powder or anhydrous FeBr₃ (0.05 eq).

-

Reagent Addition: Cool the flask in an ice bath. Add molecular bromine (Br₂, approx. 1.05 eq) dropwise from the dropping funnel at a rate that maintains the internal temperature below 10 °C. Hydrogen bromide (HBr) gas will be evolved and should be directed to a scrubber.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for several hours (or overnight) until TLC or GC analysis indicates the consumption of the starting material.

-

Work-up:

-

Carefully quench the reaction by pouring it into a cold, stirred solution of sodium bisulfite (NaHSO₃) to destroy any excess bromine.

-

Add an organic solvent (e.g., dichloromethane) and separate the layers.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate (NaHCO₃) solution, and brine.

-

-

Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The resulting crude product should be purified by vacuum distillation to separate the desired this compound from any unreacted starting material or isomeric byproducts.

Data Summary: Pathway II

| Brominating System | Catalyst | Typical Conditions | Expected Yield | Key Consideration |

| Br₂ / Fe | Iron Powder | 0 °C to RT | 70-80% | Classic, cost-effective method. |

| Br₂ / FeBr₃ | Iron(III) Bromide | 0 °C to RT | 75-85% | More active catalyst than Fe powder. |

| NBS / H₂SO₄ | Sulfuric Acid | 0 °C to 50 °C | 65-75% | Avoids handling of liquid bromine. |

Comparative Analysis and Conclusion

| Feature | Pathway I (Sandmeyer) | Pathway II (Direct Bromination) |

| Number of Steps | 3 (from 3-chlorobenzotrifluoride) | 1 |

| Regioselectivity | Excellent, structurally enforced | Good to Very Good, electronically controlled |

| Overall Yield | Moderate (~60-75%) | Good (70-85%) |

| Scalability | More complex due to multiple steps and isolation of intermediates | Excellent, highly suitable for large scale |

| Key Hazards | Diazonium salts can be explosive if isolated; requires careful temperature control | Handling of corrosive and toxic liquid bromine; HBr gas evolution |

Both pathways represent viable and established methods for the synthesis of this compound.

-

Pathway II (Direct Bromination) is the more efficient and industrially preferred route due to its single-step nature, good yield, and high atom economy. Its success relies on the favorable electronic directing effects of the substituents on the 3-chlorobenzotrifluoride starting material.

-

Pathway I (Sandmeyer Reaction) serves as an excellent, albeit longer, alternative. It provides unambiguous regiochemical control and is a valuable tool in a researcher's arsenal, especially for preparing analogues where direct substitution might yield complex isomeric mixtures. It remains the gold standard for situations demanding the highest possible isomeric purity.

The choice between these pathways will ultimately depend on the specific requirements of the project, including scale, available equipment, purity specifications, and safety considerations.

References

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unlocking Synthetic Potential: A Deep Dive into the Synthesis of 3-Bromo-4-chlorobenzotrifluoride.

- Google Patents. (1979). US4155940A - M-Bromo-benzotrifluorides.

- Google Patents. (2016). CN105801348A - 3-bromobenzotrifluoride and preparation method thereof.

- Organic Chemistry Portal. (n.d.). Sandmeyer Reaction.

- Wang, J. (2018). Renaissance of Sandmeyer-Type Reactions: Conversion of Aromatic C–N Bonds into C–X Bonds (X = B, Sn, P, or CF3). Accounts of Chemical Research.

- Javed, T., et al. (2020). Recent trends in the chemistry of Sandmeyer reaction: a review. PMC - NIH.

- Google Patents. (2008). CN101182295B - Method for synthesizing 2-amido-5-chlorobenzotrifluoride.

- ChemWhat. (n.d.). 3-AMINO-5-CHLOROBENZOTRIFLUORIDE CAS#: 69411-05-8.

- AOBChem USA. (n.d.). 1-Bromo-3-chloro-5-(trifluoromethoxy)benzene.

- MySkinRecipes. (n.d.). This compound.

- ResearchGate. (1966). The halogenation of aromatics: Part IX. Vapour‐phase chlorination and bromination of benzotrifluoride.

- PubChem. (n.d.). 3-Bromo-2-chlorobenzotrifluoride.

- PubChem. (n.d.). 1-(Bromomethyl)-3-chloro-5-(trifluoromethyl)benzene.

- PubChem. (n.d.). Benzenamine, 2-chloro-5-(trifluoromethyl)-.

- Baran, P. S., et al. (2021). Deaminative chlorination of aminoheterocycles. PMC - NIH.

- Google Patents. (1982). EP0046859A1 - Process for the preparation of 1-bromo-3,5-dichlorobenzene.

- Liu, W., et al. (2013). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. PMC - PubMed Central.

- PubChem. (n.d.). 3-Chlorobenzotrifluoride.

- Ashenhurst, J. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry.

- ResearchGate. (2002). (PDF) Benzotrifluoride and Derivatives: Useful Solvents for Organic Synthesis and Fluorous Synthesis.

- PubChem. (n.d.). 3,4-Dichlorobenzotrifluoride.

- Chad's Prep. (2018). 18.2a EAS Bromination and Chlorination. YouTube.

- Google Patents. (2020). CN111362775B - Synthesis method of 2-bromo-5-fluorobenzotrifluoride.

Sources

- 1. This compound | 928783-85-1 [chemicalbook.com]

- 2. anstarmaterial.com [anstarmaterial.com]

- 3. 1-Bromo-3-chloro-5-(trifluoromethyl)benzene | 928783-85-1 [sigmaaldrich.com]

- 4. Sandmeyer Reaction [organic-chemistry.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. researchgate.net [researchgate.net]

- 7. 3-AMINO-5-CHLOROBENZOTRIFLUORIDE CAS#: 69411-05-8 [amp.chemicalbook.com]

- 8. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. nsd.pku.edu.cn [nsd.pku.edu.cn]

- 10. youtube.com [youtube.com]

- 11. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]

- 12. US4155940A - M-Bromo-benzotrifluorides - Google Patents [patents.google.com]

- 13. CN105801348A - 3-bromobenzotrifluoride and preparation method thereof - Google Patents [patents.google.com]

electrophilic aromatic substitution on 3-bromo-5-chlorobenzotrifluoride

An In-Depth Technical Guide to the Electrophilic Aromatic Substitution of 3-Bromo-5-Chlorobenzotrifluoride

Abstract

This compound is a poly-substituted aromatic compound of significant interest in the synthesis of pharmaceutical and agrochemical agents.[1][2] Its utility as a synthetic intermediate is largely dictated by its reactivity in electrophilic aromatic substitution (EAS) reactions. This guide provides a comprehensive technical analysis of the factors governing EAS on this heavily deactivated aromatic system. We will dissect the competing electronic and steric effects of the bromo, chloro, and trifluoromethyl substituents to predict regiochemical outcomes. Detailed mechanistic pathways and field-tested experimental protocols for key EAS reactions, including nitration, halogenation, and sulfonation, are presented. Furthermore, the inherent limitations of this substrate, particularly its profound deactivation towards Friedel-Crafts reactions, are mechanistically explained. This document is intended for researchers, synthetic chemists, and drug development professionals seeking a deep, practical understanding of the chemistry of this compound.

The Foundation: The Substrate and the Substitution Mechanism

The Substrate: this compound

This compound (C₇H₃BrClF₃) is a halogenated benzene derivative characterized by the presence of three distinct substituents: a bromine atom, a chlorine atom, and a trifluoromethyl group, arranged in a meta-disubstituted pattern relative to each other.[3][4] This unique substitution pattern results in a highly electron-deficient aromatic ring, which profoundly influences its chemical reactivity.

The Core Mechanism of Electrophilic Aromatic Substitution (EAS)

Electrophilic aromatic substitution is the quintessential reaction of aromatic compounds.[5] The process involves the replacement of a hydrogen atom on the aromatic ring with an electrophile.[6] The reaction universally proceeds through a two-step mechanism:

-

Attack and Formation of the Sigma Complex: The π-electron system of the aromatic ring acts as a nucleophile, attacking a potent electrophile (E⁺). This is the slow, rate-determining step as it temporarily disrupts the aromaticity of the ring, forming a resonance-stabilized carbocation known as an arenium ion or sigma complex.[7][8]

-

Deprotonation and Restoration of Aromaticity: A weak base in the reaction medium removes a proton from the sp³-hybridized carbon of the sigma complex. This is a fast step that restores the stable aromatic system, yielding the substituted product.[7][9]

The overall rate and the position of substitution are critically dependent on the nature of the substituents already present on the ring.[10]

Caption: Generalized mechanism of Electrophilic Aromatic Substitution.

Predicting the Outcome: A Deep Dive into Substituent Effects

The regioselectivity of EAS on this compound is a classic case of competing directing effects. To predict the outcome, we must analyze the electronic properties of each substituent.

Electronic Properties of the Substituents

| Substituent | Inductive Effect (-I) | Resonance Effect (+M) | Overall Effect | Director Type |

| -CF₃ | Strongly Withdrawing | None | Strongly Deactivating | Meta |

| -Cl | Withdrawing | Donating | Deactivating | Ortho, Para |

| -Br | Withdrawing | Donating | Deactivating | Ortho, Para |

-

Trifluoromethyl Group (-CF₃): This group is a powerful deactivator. The high electronegativity of the fluorine atoms creates a strong electron-withdrawing inductive effect (-I), pulling electron density out of the ring.[11][12] This makes the ring significantly less nucleophilic and slows the rate of EAS. It is a strong meta-director.[12]

-

Halogens (-Cl, -Br): Chlorine and bromine are a unique class of substituents. They are deactivating overall because their strong electron-withdrawing inductive effect (-I) outweighs their electron-donating resonance effect (+M).[9][13] However, the resonance donation of a lone pair of electrons stabilizes the sigma complex when the electrophile adds to the ortho or para positions.[14] Consequently, halogens are deactivating but ortho, para-directing.[13]

Combined Directing Influence and Steric Factors

On the this compound ring, there are three available positions for substitution: C2, C4, and C6.

-

The -CF₃ group at C1 strongly deactivates the entire ring and directs incoming electrophiles to its meta positions, C3 and C5, which are already occupied.

-

The -Br group at C3 directs to its ortho positions (C2, C4) and its para position (C6).

-

The -Cl group at C5 directs to its ortho positions (C4, C6) and its para position (C2).

The directing effects can be summarized as follows:

-

Position C2: Favored by -Br (ortho) and -Cl (para).

-

Position C4: Favored by -Br (ortho) and -Cl (ortho). This position receives a reinforcing directive effect from both halogens.

-

Position C6: Favored by -Br (para) and -Cl (ortho).

The entire ring is heavily deactivated, meaning any substitution will require harsh reaction conditions.[9] The reinforcing effect of both halogen directors at the C4 position makes it the most electronically favorable site for attack. While C2 and C6 are also activated by the halogens, they are adjacent to the bulky trifluoromethyl group, which may introduce some steric hindrance. Therefore, electrophilic attack is most likely to occur at the C4 position .

Caption: Combined directing effects on this compound.

Key Electrophilic Aromatic Substitution Reactions

Given the severe deactivation of the ring, forceful conditions are generally required to drive these reactions to completion.[10]

Nitration

Nitration introduces a nitro group (-NO₂) onto the aromatic ring. The electrophile is the nitronium ion (NO₂⁺), typically generated from a mixture of concentrated nitric acid and sulfuric acid.[9][15]

The reaction proceeds via the standard EAS mechanism where the nitronium ion is attacked by the aromatic ring. Due to the deactivation, fuming nitric acid and concentrated sulfuric acid, often with heating, are necessary.

-

Apparatus: A three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer.

-

Reagents:

-

This compound (1.0 eq)

-

Concentrated Sulfuric Acid (98%)

-

Fuming Nitric Acid (>90%)

-

-

Procedure: a. To the flask, add concentrated sulfuric acid. Cool the flask in an ice-salt bath to 0-5 °C. b. Add this compound to the stirred sulfuric acid, maintaining the temperature below 10 °C. c. Slowly add fuming nitric acid dropwise via the dropping funnel, ensuring the temperature does not exceed 10-15 °C. d. After the addition is complete, allow the mixture to slowly warm to room temperature and then heat gently (e.g., 50-60 °C) for several hours, monitoring the reaction by TLC or GC.[16] e. Carefully pour the reaction mixture onto crushed ice with vigorous stirring. f. The solid precipitate is collected by vacuum filtration and washed thoroughly with cold water until the washings are neutral. g. The crude product can be purified by recrystallization from a suitable solvent like ethanol or hexane.

The primary product expected is 1-bromo-3-chloro-2-nitro-5-(trifluoromethyl)benzene , resulting from substitution at the C4 position.

Halogenation (Bromination)

Aromatic halogenation introduces a halogen atom (e.g., Br) onto the ring. The reaction requires a Lewis acid catalyst, such as FeBr₃, to polarize the halogen molecule and generate a potent electrophile.[5][8]

The FeBr₃ catalyst reacts with Br₂ to form a highly electrophilic complex that is attacked by the aromatic ring. The deactivation of the substrate necessitates elevated temperatures.

-

Apparatus: A round-bottom flask equipped with a reflux condenser and a magnetic stirrer, protected by a drying tube.

-

Reagents:

-

This compound (1.0 eq)

-

Liquid Bromine (Br₂) (1.1 eq)

-

Anhydrous Iron(III) Bromide (FeBr₃) (catalytic amount, ~0.1 eq)

-

-

Procedure: a. Charge the flask with this compound and the FeBr₃ catalyst. b. Heat the mixture to 50-60 °C to melt the substrate if necessary. c. Slowly add the liquid bromine dropwise to the stirred mixture. HBr gas will be evolved. d. After the addition, maintain the temperature and continue stirring for several hours until the reaction is complete (monitored by GC). e. Cool the reaction mixture and quench by carefully adding an aqueous solution of sodium bisulfite to destroy excess bromine. f. Extract the product with a suitable organic solvent (e.g., dichloromethane). g. Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. h. The crude product can be purified by distillation or chromatography.

The major product is 1,4-dibromo-5-chloro-3-(trifluoromethyl)benzene .

Sulfonation

Sulfonation introduces a sulfonic acid group (-SO₃H) using fuming sulfuric acid (sulfuric acid containing excess SO₃).[17] The electrophile is sulfur trioxide (SO₃).

The reaction is typically reversible and requires forcing conditions for deactivated rings.

-

Apparatus: A round-bottom flask with a magnetic stirrer and thermometer.

-

Reagents:

-

This compound (1.0 eq)

-

Fuming Sulfuric Acid (e.g., 20% SO₃)

-

-

Procedure: a. Carefully add this compound in portions to fuming sulfuric acid with stirring. b. Heat the mixture (e.g., 80-100 °C) for several hours. c. Monitor the reaction's progress. d. Cool the reaction mixture and carefully pour it onto crushed ice. e. The sulfonic acid product may precipitate or can be salted out by adding sodium chloride. f. Collect the solid by filtration and wash with a saturated brine solution.

The expected product is 4-bromo-2-chloro-6-(trifluoromethyl)benzenesulfonic acid .

A Critical Limitation: The Failure of Friedel-Crafts Reactions

A crucial aspect of the chemistry of this compound is its complete lack of reactivity in Friedel-Crafts alkylation and acylation reactions.[18][19]

Mechanistic Explanation for Reaction Failure